molecular formula C6H5BrN4 B1292873 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

カタログ番号: B1292873
CAS番号: 1010120-55-4
分子量: 213.03 g/mol
InChIキー: TVGFHUIJNZRKFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is an important organic compound with the molecular formula C6H5BrN4. It is a heterocyclic compound containing a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an amine group at the 2-position. This compound is used as an intermediate in the synthesis of various organic compounds and has significant applications in medicinal and pharmaceutical chemistry .

準備方法

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for industrial applications .

化学反応の分析

Types of Reactions

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups.

    Condensation Reactions: The amine group at the 2-position can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and carbonyl compounds for condensation reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position, while condensation reactions can form imines or amides .

作用機序

The mechanism of action of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to modulation of immune responses. Similarly, as a JAK1/JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

Some compounds similar to 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a bromine atom and an amine group, which confer unique reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

生物活性

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅BrN₄
  • Molecular Weight : 213.035 g/mol
  • CAS Number : 1010120-55-4

The compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an amine group at the 2-position. Its unique structure contributes to its diverse biological activities.

This compound exhibits various biochemical interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, affecting cellular signaling pathways. This inhibition can lead to alterations in cell growth and differentiation.
  • Protein Binding : It can bind to proteins, modifying their stability and function. This property is crucial for its role in regulating cellular processes.

The biological activity of this compound is primarily mediated through:

  • Kinase Inhibition : As a RORγt inverse agonist and JAK1/JAK2 inhibitor, it modulates immune responses by interfering with the JAK-STAT signaling pathway. This pathway is essential for various cellular processes including proliferation and apoptosis .
MechanismDescription
RORγt InhibitionModulates immune responses through receptor interaction
JAK1/JAK2 InhibitionAlters signaling pathways involved in cell proliferation

Cellular Effects

The compound influences several cellular functions:

  • Signaling Pathways : It modulates pathways that control gene expression and cellular metabolism.
  • Gene Expression : Changes in gene expression can lead to effects on cell survival and apoptosis.

Case Study: Dosage Effects in Animal Models

Research has demonstrated that dosage significantly affects the biological activity of this compound:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant biological changes including potential cytotoxic effects and apoptosis due to excessive kinase inhibition.

Temporal Effects and Stability

Studies indicate that this compound maintains stability under controlled conditions. Over time, while it may degrade slightly, it retains its biological activity for extended periods. Long-term exposure has been associated with sustained inhibition of key enzymes involved in cell signaling.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes which can produce metabolites with distinct biological activities. This metabolic process can influence the overall efficacy and safety profile of the compound.

Transport and Distribution

Understanding the transport mechanisms of this compound is vital for its therapeutic application:

  • Cell Membrane Transport : The compound can cross cell membranes via specific transporters or passive diffusion.
  • Tissue Distribution : Variations in tissue accumulation can lead to differential biological effects across various organ systems.

特性

IUPAC Name

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFHUIJNZRKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649137
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010120-55-4
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of hydroxylamine hydrochloride (101.8 g, 1.465 mol) in EtOH/MeOH (1:1, 900 mL) is added N,N-diisopropylethylamine (145.3 mL, 0.879 mol) and the mixture is stirred at room temp. (20° C.) for 1 h. 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea (2) (89.0 g, 0.293 mol) is then added and the mixture slowly heated to reflux (Note: bleach scrubber is required to quench H2S evolved). After 3 h at reflux, the mixture is allowed to cool and filtered to collect the precipitated solid. Further product is collected by evaporation in vacuo of the filtrate, addition of H2O (250 mL) and filtration. The combined solids are washed successively with H2O (250 mL), EtOH/MeOH (1:1, 250 mL) and Et2O (250 mL) then dried in vacuo to afford the triazolopyridine derivative (3) as a solid. The compound may be used as such for the next step without any purification. 1H (400 MHz, DMSO-d6) δ 7.43-7.34 (2H, m, 2×aromatic-H), 7.24 (1H, dd, J 6.8 and 1.8 Hz, aromatic-H), 6.30 (2H, br, NH2); m/z 213/215 (1:1, M+H+, 100%).
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
145.3 mL
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(6-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 6-bromo-pyridin-2-ylamine (1.0 g, 5.8 mmol) in a manner analogous to Step 2a. The product of the reaction was isolated as a yellow solid. 1H NMR (400 MHz, CDCl3, δ, ppm): 12.03 (br s, 1H), 8.81 (d, J=8.0 Hz, 1H), 8.06 (br s, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.32 (d, J=7.7 Hz, 1H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H). MS=306 (MH)+. 12b) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from N-(6-bromo-2-pyridinyl)-N′-carboethoxy-thiourea (1.8 g, 5.9 mmol) in a manner analogous to Step 2b. The product was isolated as an off-white solid (0.71 g, 56%). MP=203-205° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 7.40-7.32 (m, 2H), 7.23-7.20 (m, 1H), 6.26 (br s, 2H). MS=215 (MH)+. 12c) [5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-yl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (100.0 mg, 0.3468 mmol) and 4-(4-bromo-phenyl)-morpholine (101.0 mg, 0.4172 mmol) in a manner analogous to Step 2d. The title compound was isolated as a yellow solid (0.018 g, 12%). MP=247-249° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.28-8.24 (m, 2H), 8.15-8.11 (m, 2H), 7.55-7.51 (m, 2H), 7.49-7.44 (m, 2H), 7.04-7.01 (m, 1H), 6.96-6.91 (m, 2H), 6.68 (s, 1H), 3.90-3.85 (m, 4H), 3.15 (s, 3H), 3.14-3.10 (m, 4H). MS=450 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
12b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。